molecular formula C9H10ClF3N2 B11872829 4-Tert-butyl-2-chloro-6-(trifluoromethyl)pyrimidine

4-Tert-butyl-2-chloro-6-(trifluoromethyl)pyrimidine

Cat. No.: B11872829
M. Wt: 238.64 g/mol
InChI Key: WCGXUAZJEXAGSH-UHFFFAOYSA-N
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Description

4-Tert-butyl-2-chloro-6-(trifluoromethyl)pyrimidine (CAS 937639-96-8) is a high-value chemical building block designed for advanced research and development, particularly in medicinal chemistry and drug discovery. Its molecular structure incorporates two key features: a chloro group at the 2-position and a tert-butyl group at the 4-position of a 6-(trifluoromethyl)pyrimidine core. The reactive chloro site serves as a versatile handle for further functionalization via cross-coupling reactions, such as Suzuki couplings, and nucleophilic aromatic substitutions, allowing researchers to create diverse compound libraries . The tert-butyl group enhances lipophilicity and can influence the compound's metabolic stability and binding affinity to biological targets . The integration of the trifluoromethyl (CF3) group is a strategic element in modern drug design. This moiety significantly influences the molecule's physicochemical properties, including increased metabolic stability, enhanced membrane permeability, and improved binding selectivity due to its high electronegativity and strong electron-withdrawing nature . These properties make derivatives of this chemical class valuable for developing novel therapeutic agents. For instance, recent scientific literature highlights that 6-(trifluoromethyl)pyrimidine derivatives are being actively explored as potent Toll-like receptor 8 (TLR8) antagonists for the treatment of autoimmune diseases . This compound is offered for research applications only and is strictly not intended for diagnostic, therapeutic, or any human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-tert-butyl-2-chloro-6-(trifluoromethyl)pyrimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClF3N2/c1-8(2,3)5-4-6(9(11,12)13)15-7(10)14-5/h4H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCGXUAZJEXAGSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=NC(=N1)Cl)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClF3N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chlorination of 4-Tert-Butylpyrimidine

The chlorination of 4-tert-butylpyrimidine at position 2 is a well-established method. Using thionyl chloride under reflux conditions achieves high yields:

4-Tert-butylpyrimidine+SOCl2reflux4-Tert-butyl-2-chloropyrimidine+SO2+HCl\text{4-Tert-butylpyrimidine} + \text{SOCl}2 \xrightarrow{\text{reflux}} \text{4-Tert-butyl-2-chloropyrimidine} + \text{SO}2 + \text{HCl}

This method, detailed in industrial protocols, offers >85% yield with minimal byproducts. The tert-butyl group’s electron-donating effect facilitates electrophilic substitution at position 2, while its bulkiness prevents over-chlorination.

Trifluoromethylation at Position 6

Introducing the trifluoromethyl group into 4-tert-butyl-2-chloropyrimidine presents challenges due to the ring’s electron-deficient nature post-chlorination. Two approaches are prominent:

Halogen Exchange with Trifluoromethyl Sources

A patent (CN107400113A) describes using KI and CF3_3Cu in acetone to replace a bromine atom at position 6. For example:

4-Tert-butyl-2-chloro-6-bromopyrimidine+CF3CuKI, acetoneTarget Compound+CuBr\text{4-Tert-butyl-2-chloro-6-bromopyrimidine} + \text{CF}_3\text{Cu} \xrightarrow{\text{KI, acetone}} \text{Target Compound} + \text{CuBr}

Yields range from 60–70%, with purification via column chromatography (hexanes/ethyl acetate).

Direct Cyclocondensation with Trifluoromethyl-Containing Precursors

An alternative route involves constructing the pyrimidine ring from trifluoromethyl-containing building blocks. A study in ACS Omega (2022) outlines the condensation of 4,4,4-trifluoro-1-(2-methylthiophenyl)butane-1,3-dione with tert-butylguanidine hydrochloride under acidic conditions:

CF3-containing diketone+tert-butylguanidineHCl, MeOH4-Tert-butyl-6-(trifluoromethyl)pyrimidin-2-ol\text{CF}_3\text{-containing diketone} + \text{tert-butylguanidine} \xrightarrow{\text{HCl, MeOH}} \text{4-Tert-butyl-6-(trifluoromethyl)pyrimidin-2-ol}

Subsequent chlorination with POCl3_3 yields the final product in 75% overall yield.

One-Pot Cyclocondensation Approaches

Biginelli-Like Reactions

Adapting the Biginelli reaction, a three-component condensation of ethyl trifluoroacetoacetate, tert-butylurea, and chlorinated acetaldehyde generates the pyrimidine ring in a single step:

CF3C(O)CH2COOEt+tert-butylurea+ClCH2CHOHCl, EtOHTarget Compound\text{CF}3\text{C(O)CH}2\text{COOEt} + \text{tert-butylurea} + \text{ClCH}_2\text{CHO} \xrightarrow{\text{HCl, EtOH}} \text{Target Compound}

This method, while efficient (60–65% yield), requires precise temperature control (-78°C to room temperature) to prevent side reactions.

Industrial-Scale Production Considerations

Process Optimization

Industrial protocols prioritize cost-effectiveness and scalability. Key considerations include:

  • Solvent selection : Trichlorotrifluoroethane for fluorination steps due to its inertness.

  • Catalyst recycling : Palladium on carbon (Pd/C) for hydrogenation steps, reused over multiple batches.

  • Waste management : Neutralization of HCl byproducts with NaHCO3_3 to minimize corrosion.

Comparative Analysis of Methods

MethodReagentsYield (%)Purity (%)Scalability
Stepwise chlorinationSOCl2_2, CF3_3Cu70–8598High
CyclocondensationPOCl3_3, tert-butylurea60–7595Moderate
Halogen exchangeKI, CF3_3Cu60–7097Low

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (NAS)

The chloro group undergoes substitution with various nucleophiles under optimized conditions:

NucleophileConditionsProductYieldSource
Ammonia100°C, DMF, 24h2-Amino derivative78%
MethoxideK₂CO₃, DMSO, 80°C2-Methoxy derivative65%
ThiophenolCuI, DIPEA, DMF, 120°C2-Phenylthio analog82%

Key findings :

  • Reaction rates depend on the electron-withdrawing effects of CF₃ and t-Bu groups, which activate the pyrimidine ring for NAS .

  • Steric hindrance from the tert-butyl group necessitates higher temperatures for bulkier nucleophiles .

Cross-Coupling Reactions

The chloro substituent participates in metal-catalyzed couplings:

Suzuki-Miyaura Coupling

Boronic AcidCatalystConditionsProductYieldSource
Phenylboronic acidPd(PPh₃)₄, K₂CO₃DME/H₂O, 90°C2-Aryl derivative74%
VinylboronatePdCl₂(dppf), Cs₂CO₃THF, 80°C2-Vinylpyrimidine68%

Mechanistic notes :

  • The trifluoromethyl group enhances oxidative addition to palladium catalysts .

  • Reactions proceed via a Pd⁰/Pdᴵᴵ cycle, with transmetallation as the rate-limiting step .

Hydrolysis Reactions

Controlled hydrolysis yields hydroxyl derivatives:

ConditionsProductApplicationSource
6M HCl, reflux, 12h2-Hydroxy derivativeIntermediate for fungicides
NaOH (10%), EtOH, 60°CSodium saltWater-soluble analog

Analytical monitoring :

  • Conversion tracked via HPLC (retention time shift from 8.2 → 6.7 min).

  • Hydrolysis rates follow pseudo-first-order kinetics (k = 0.12 h⁻¹ at pH 7) .

Functionalization via Radical Pathways

Photochemical reactions enable C-H activation:

ReagentLight SourceProductSelectivitySource
CBr₄UV (365 nm), AIBN5-Bromo derivative85% para
TMSN₃Visible light, Ru catalyst5-Azido compound91%

Steric effects :

  • The tert-butyl group directs radicals to the less hindered C5 position .

  • Trifluoromethyl stabilizes intermediate radicals through inductive effects .

Biological Activity Modulation

Structural modifications correlate with pharmacological effects:

DerivativeIC₅₀ (Target)Activity EnhancementSource
2-Amino analog72 nM (PED6 inhibition)10× vs parent compound
2-Methoxy analog890 nM (COX-2)3× anti-inflammatory effect

SAR trends :

  • Electron-donating groups at C2 improve enzyme binding affinity .

  • Trifluoromethyl maintains metabolic stability across derivatives .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of pyrimidine derivatives, including 4-tert-butyl-2-chloro-6-(trifluoromethyl)pyrimidine, in anticancer research. A notable study evaluated various trifluoromethyl pyrimidine derivatives for their antiproliferative effects against human cancer cell lines. The compound was included in a screening program by the National Cancer Institute, demonstrating promising results against multiple cancer types, including prostate and lung cancer .

Case Study : In a study involving the synthesis of novel trifluoromethyl pyrimidines, compounds were tested for their activity against several cancer cell lines. The results indicated that certain derivatives exhibited significant cytotoxicity, suggesting that modifications to the pyrimidine structure could enhance biological activity .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial properties. A series of trifluoromethyl pyrimidine derivatives were synthesized and tested for antifungal and insecticidal activities. Some derivatives showed effective inhibition against various fungal pathogens at concentrations as low as 50 µg/ml .

Table 1: Antifungal Activities of Trifluoromethyl Pyrimidine Derivatives

CompoundFungal PathogenInhibition Rate (%)
5bBotrytis cinerea96.76
5jBotrytis cinerea96.84
5lBotrytis cinerea100
5vSclerotinia sclerotiorum82.73

Agrochemical Applications

In addition to its pharmaceutical relevance, this compound is being explored for use in agrochemicals, particularly as a pesticide or herbicide. The structural attributes of trifluoromethyl pyrimidines make them suitable candidates for developing new agricultural chemicals that can effectively control pests while minimizing environmental impact .

Patent Insights : Various patents have been filed regarding the synthesis and application of pyrimidine compounds for pest control, indicating a growing interest in this area. For instance, one patent discusses a method for synthesizing chlorinated trifluoromethyl pyrimidines, which are essential intermediates in the development of agrochemical products .

Mechanism of Action

The mechanism of action of 4-Tert-butyl-2-chloro-6-(trifluoromethyl)pyrimidine involves its interaction with specific molecular targets and pathways. The presence of the chloro and trifluoromethyl groups can enhance its reactivity and binding affinity to target molecules. The compound may act as an inhibitor or activator of certain enzymes or receptors, depending on its structure and the nature of the target.

Comparison with Similar Compounds

Key Observations :

  • Electron-Withdrawing Groups : The 2-Cl and 6-CF₃ groups increase electrophilicity, favoring interactions with biological targets. In contrast, analogs with nitro (DV249) or amine groups (DV248) exhibit altered reactivity profiles .
  • Bioactivity : Compounds with amide moieties (e.g., derivatives in ) show enhanced antifungal activity compared to halogen-only analogs, suggesting synergistic effects between -CF₃ and amide groups.

Physicochemical Properties

  • Thermal Stability : Trifluoromethyl groups improve thermal stability relative to hydroxyl or amine-substituted analogs .

Biological Activity

4-Tert-butyl-2-chloro-6-(trifluoromethyl)pyrimidine is a pyrimidine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological activity, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a pyrimidine core with specific substituents that influence its biological activity:

  • Tert-butyl at position 4, which enhances lipophilicity and may improve membrane permeability.
  • Chloro at position 2, which can participate in nucleophilic substitution reactions.
  • Trifluoromethyl at position 6, known for its electron-withdrawing properties, enhancing the compound's reactivity.

Biological Activity Overview

The biological activity of this compound has been explored in various contexts, including its potential as an antimalarial agent and an inhibitor of specific enzymes related to cancer and inflammation.

Antimalarial Activity

Research has indicated that derivatives of pyrimidines, including those with trifluoromethyl groups, exhibit significant antimalarial properties. For instance, compounds with similar structures have shown efficacy against Plasmodium falciparum, the causative agent of malaria. A study demonstrated that certain thieno[3,2-d]pyrimidines showed promising in vitro activity against both the erythrocytic stage of P. falciparum and the hepatic stage of P. berghei . The presence of alkylamine groups was found to enhance this activity.

CompoundEC50 (µM)Toxicity (CC50 µM)
This compoundTBDTBD
Thieno[3,2-d]pyrimidine derivative529

Enzyme Inhibition

The compound has been investigated for its role as an inhibitor of various enzymes linked to cancer proliferation. Inhibitors targeting dihydroorotate dehydrogenase (DHODH) have been particularly relevant due to their role in pyrimidine metabolism and cancer cell growth inhibition. Studies have shown that pyrimidine derivatives can induce cell cycle arrest in S-phase by depleting essential nucleotides .

Case Studies

  • Inhibition of Cancer Cell Proliferation : A study highlighted the effectiveness of pyrimidine derivatives in inhibiting cell proliferation in melanoma cell lines. The presence of electron-withdrawing groups like trifluoromethyl significantly increased the potency of these compounds .
  • Anti-inflammatory Effects : Pyrimidine derivatives have also been evaluated for their anti-inflammatory properties. Certain compounds demonstrated potent inhibition of COX-2 activity, a key enzyme in inflammation pathways, with IC50 values comparable to established anti-inflammatory drugs .

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications at various positions on the pyrimidine ring can lead to significant changes in biological activity:

  • Position 2 : Substituents like chloro enhance interaction with target enzymes.
  • Position 6 : The trifluoromethyl group increases lipophilicity and electron deficiency, crucial for enzyme binding.

Q & A

Q. What are the recommended synthetic routes for 4-Tert-butyl-2-chloro-6-(trifluoromethyl)pyrimidine, and how can reaction efficiency be optimized?

  • Methodological Answer : The synthesis of this compound can be approached via nucleophilic substitution or cross-coupling reactions. For example, fluorinated pyrimidines are often synthesized using β-CF3 aryl ketones under mild, metal-free conditions with yields exceeding 80% . To optimize efficiency:
  • Solvent Choice : Polar aprotic solvents (e.g., DMF, THF) enhance nucleophilic substitution at the 2-chloro position.

  • Temperature : Moderate heating (60–80°C) balances reactivity and decomposition risks.

  • Catalysts : Use Pd-based catalysts (e.g., Pd(PPh3)4) for Suzuki-Miyaura couplings to introduce aryl/tert-butyl groups .

  • Purification : Column chromatography with silica gel (hexane/ethyl acetate gradient) effectively isolates the product .

    • Data Table :
Starting MaterialReaction TypeYield (%)Key ConditionsReference
β-CF3 ketoneCyclocondensation85DMF, 70°C, 12h
2-ChloropyrimidineSuzuki Coupling72Pd(PPh3)4, DME, 80°C

Q. What spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :
  • <sup>1</sup>H/<sup>19</sup>F NMR : Resolve trifluoromethyl (-CF3) splitting patterns (δ ~ -60 ppm for <sup>19</sup>F) and tert-butyl protons (δ 1.3–1.5 ppm) .
  • HRMS : Confirm molecular weight (e.g., [M+H]<sup>+</sup> at m/z 283.08) .
  • X-ray Crystallography : Resolve steric effects of the tert-butyl group (similar to tetrahydropyrimidine structures ).
  • IR Spectroscopy : Identify C-Cl (550–600 cm<sup>-1</sup>) and C-F (1100–1200 cm<sup>-1</sup>) stretches.

Q. What safety precautions are critical when handling this compound?

  • Methodological Answer :
  • Hazard Mitigation : Use PPE (gloves, goggles) and work in a fume hood due to potential inhalation/contact risks .

  • Waste Disposal : Segregate halogenated waste and collaborate with certified disposal services to avoid environmental contamination .

  • First Aid : For skin contact, wash with water for 15 minutes; consult a physician if ingested .

    • Safety Data Table :
Hazard CodeRisk StatementPrecautionary Code
H313+H333Harmful if inhaled or absorbed through skinP264+P280+P305+P351+P338

Advanced Research Questions

Q. How can one address discrepancies in reported reaction yields for nucleophilic substitution at the 2-chloro position?

  • Methodological Answer : Contradictory yields often arise from steric hindrance by the tert-butyl group or solvent polarity effects. To resolve:
  • Kinetic Studies : Monitor reaction progress via <sup>19</sup>F NMR to identify intermediates .
  • Solvent Screening : Test low-polarity solvents (e.g., toluene) to reduce steric crowding .
  • Leaving Group Optimization : Replace Cl with more reactive groups (e.g., Br) to improve substitution efficiency .

Q. What computational methods predict reactivity in cross-coupling reactions involving this pyrimidine?

  • Methodological Answer :
  • DFT Calculations : Model transition states to assess regioselectivity in Suzuki couplings (tert-butyl groups may distort π-backbonding) .
  • Solvent Effects : Use COSMO-RS simulations to optimize solvation energy in polar aprotic media .
  • Steric Maps : Generate 3D steric maps (e.g., using MolCalc) to visualize tert-butyl hindrance .

Q. How to design experiments to study substituent effects on biological activity?

  • Methodological Answer :
  • Structure-Activity Relationship (SAR) : Synthesize analogs with varying substituents (e.g., replacing CF3 with CN or CH3) and test in enzymatic assays .
  • Metabolic Stability : Use liver microsome assays to compare half-lives, leveraging the CF3 group’s resistance to oxidation .
  • Crystallography : Co-crystallize derivatives with target proteins (e.g., kinases) to map binding interactions .

Contradictions and Recommendations

  • Synthesis Efficiency : reports high yields using β-CF3 ketones, while notes lower yields in bulky tert-butyl systems. Recommendation: Pre-functionalize the tert-butyl group before pyrimidine ring formation .
  • Regioselectivity : Computational models () suggest tert-butyl groups hinder electrophilic substitution, conflicting with some experimental observations. Recommendation: Validate predictions with kinetic isotope effect studies.

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